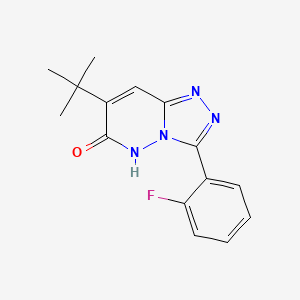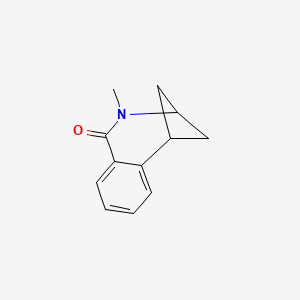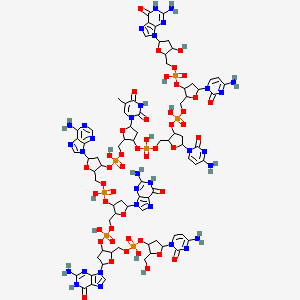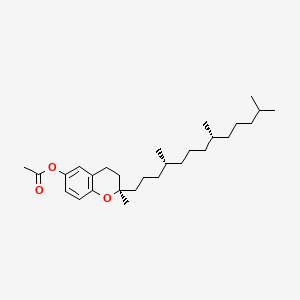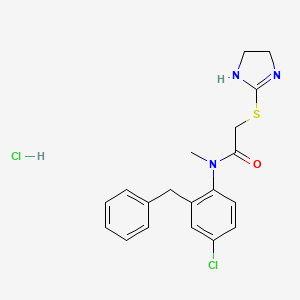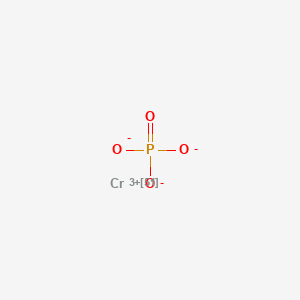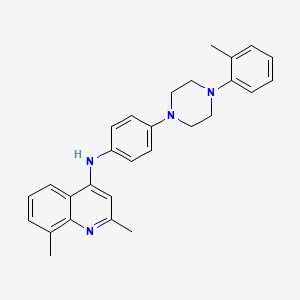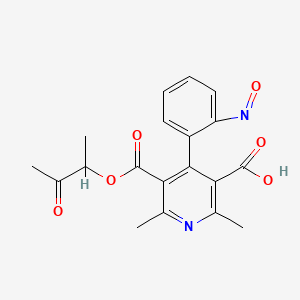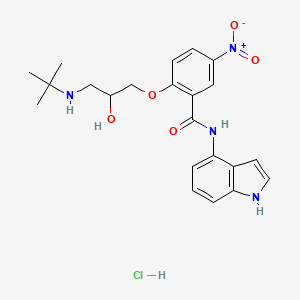
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an indole ring, a nitro group, and a tertiary butylamino group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitro group through nitration reactions. Subsequent steps include the formation of the benzamide linkage and the attachment of the tertiary butylamino group via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and the use of advanced catalysts can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving indole derivatives.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. For example, the indole ring may interact with aromatic residues in proteins, while the nitro group can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives with varying functional groups, such as:
- Benzamide, 2-(3-(dimethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
- Benzamide, 2-(3-(methylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
- Benzamide, 2-(3-(ethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
Uniqueness
The uniqueness of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tertiary butylamino group, in particular, may enhance its stability and solubility compared to similar compounds, making it a valuable candidate for various applications.
Propiedades
Número CAS |
129323-37-1 |
|---|---|
Fórmula molecular |
C22H27ClN4O5 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)-5-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C22H26N4O5.ClH/c1-22(2,3)24-12-15(27)13-31-20-8-7-14(26(29)30)11-17(20)21(28)25-19-6-4-5-18-16(19)9-10-23-18;/h4-11,15,23-24,27H,12-13H2,1-3H3,(H,25,28);1H |
Clave InChI |
SPKHFVRMIRZJOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CN3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



